molecular formula C28H46N4O9S B609637 N-(Propargyl-PEG4)-Biocytin CAS No. 2055042-71-0

N-(Propargyl-PEG4)-Biocytin

Cat. No. B609637
CAS RN: 2055042-71-0
M. Wt: 614.76
InChI Key: IPPRUAQKQUEPCX-HZLPDVBGSA-N
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Description

“N-(Propargyl-PEG4)-N-bis(PEG4-acid)” is a non-cleavable linker for bio-conjugation that contains an Alkyne group and a COOH/Carboxylic Acid group linked through a linear PEG chain .


Synthesis Analysis

The synthesis of propargyl derivatives has seen significant progress in the last decade. The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .


Molecular Structure Analysis

The molecular formula of “Propargyl-PEG4-acid” is C12H20O6 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Chemical Reactions Analysis

The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

The molecular weight of “Propargyl-PEG4-acid” is 260.28 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 .

Scientific Research Applications

Bioconjugation

“N-(Propargyl-PEG4)-Biocytin” can be used for bioconjugation . This process involves the use of the compound as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .

Synthesis of Heterobifunctional Poly (ethylene glycol)

The compound plays a crucial role in the synthesis of propargyl-terminated heterobifunctional poly (ethylene glycol) (PEG) . This method can be useful to the development of PEG-based bioconjugates for a variety of biomedical applications .

Protein Modification

The compound can be used in protein modification . The hydrophilic PEG linker facilitates solubility in biological applications , making it ideal for protein modification .

PEG-Drug Conjugates

“N-(Propargyl-PEG4)-Biocytin” can be used in the creation of PEG-drug conjugates . These conjugates can be used in a variety of pharmaceutical applications .

Polymer Micelles

The compound can be used in the creation of polymer micelles . These micelles can be used in drug delivery systems .

Tissue Engineering

“N-(Propargyl-PEG4)-Biocytin” can be used in the creation of 3-D scaffold materials in tissue engineering . These materials can be used in regenerative medicine .

Targeted Protein Degradation

The compound can be synthetically incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .

Crosslinking Reagent

“N-(Propargyl-PEG4)-Biocytin” is a branched crosslinking reagent with a propargyl group and two terminal carboxylic acids . The propargyl group can react with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Mechanism of Action

“N-(Propargyl-PEG4)-N-bis(PEG4-acid)” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Future Directions

“N-(Propargyl-PEG4)-N-bis(PEG4-acid)” is a branched crosslinking reagent with a propargyl group and two terminal carboxylic acids. It has potential applications in the synthesis of PROTACs .

properties

IUPAC Name

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46N4O9S/c1-2-12-38-14-16-40-18-19-41-17-15-39-13-10-25(34)30-21(27(35)36)7-5-6-11-29-24(33)9-4-3-8-23-26-22(20-42-23)31-28(37)32-26/h1,21-23,26H,3-20H2,(H,29,33)(H,30,34)(H,35,36)(H2,31,32,37)/t21-,22-,23-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPRUAQKQUEPCX-HZLPDVBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOCCOCCOCCOCCC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N4O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201099866
Record name 7,10,13,16-Tetraoxa-3-azanonadec-18-ynoic acid, 2-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-4-oxo-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201099866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Propargyl-PEG4)-Biocytin

CAS RN

2055042-71-0
Record name 7,10,13,16-Tetraoxa-3-azanonadec-18-ynoic acid, 2-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-4-oxo-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055042-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,10,13,16-Tetraoxa-3-azanonadec-18-ynoic acid, 2-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-4-oxo-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201099866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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